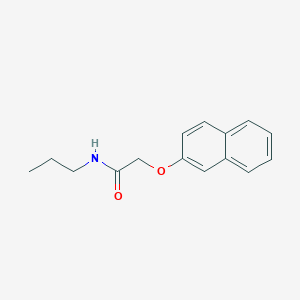![molecular formula C16H26N2O B5067797 4-[3-(4-ethyl-1-piperazinyl)butyl]phenol](/img/structure/B5067797.png)
4-[3-(4-ethyl-1-piperazinyl)butyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(4-ethyl-1-piperazinyl)butyl]phenol, also known as AEBSF, is a serine protease inhibitor that has been extensively used in scientific research. It is a synthetic compound that is commonly used to inhibit the activity of serine proteases in biological samples. AEBSF is a potent and selective inhibitor of serine proteases, which makes it an essential tool for studying the role of these enzymes in various biological processes.
Wirkmechanismus
4-[3-(4-ethyl-1-piperazinyl)butyl]phenol inhibits the activity of serine proteases by irreversibly binding to the active site of the enzyme. This binding prevents the enzyme from cleaving its substrate, thereby inhibiting its activity. 4-[3-(4-ethyl-1-piperazinyl)butyl]phenol is a competitive inhibitor of serine proteases and has been shown to be highly selective for this class of enzymes.
Biochemical and Physiological Effects:
4-[3-(4-ethyl-1-piperazinyl)butyl]phenol has been shown to have a wide range of biochemical and physiological effects. It has been used to study the role of serine proteases in various biological processes, including blood coagulation, fibrinolysis, and inflammation. 4-[3-(4-ethyl-1-piperazinyl)butyl]phenol has also been shown to inhibit the activity of other enzymes, including trypsin, chymotrypsin, and plasmin.
Vorteile Und Einschränkungen Für Laborexperimente
4-[3-(4-ethyl-1-piperazinyl)butyl]phenol has several advantages as a tool for studying serine proteases in biological samples. It is a potent and selective inhibitor of these enzymes, which makes it an essential tool for researchers studying their role in various biological processes. 4-[3-(4-ethyl-1-piperazinyl)butyl]phenol is also relatively easy to synthesize and is commercially available, making it accessible to researchers worldwide.
However, 4-[3-(4-ethyl-1-piperazinyl)butyl]phenol also has some limitations. It is an irreversible inhibitor of serine proteases, which means that it cannot be used to study the kinetics of enzyme inhibition. Additionally, 4-[3-(4-ethyl-1-piperazinyl)butyl]phenol may have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of 4-[3-(4-ethyl-1-piperazinyl)butyl]phenol in scientific research. One area of research is the development of new serine protease inhibitors that are more potent and selective than 4-[3-(4-ethyl-1-piperazinyl)butyl]phenol. Another area of research is the identification of new targets for serine protease inhibitors, which could lead to the development of new drugs for the treatment of various diseases.
Conclusion:
4-[3-(4-ethyl-1-piperazinyl)butyl]phenol, or 4-[3-(4-ethyl-1-piperazinyl)butyl]phenol, is a synthetic compound that has been extensively used in scientific research. It is a potent and selective inhibitor of serine proteases, which makes it an essential tool for studying the role of these enzymes in various biological processes. 4-[3-(4-ethyl-1-piperazinyl)butyl]phenol has several advantages as a research tool, including its potency and selectivity, but also has some limitations. There are several future directions for the use of 4-[3-(4-ethyl-1-piperazinyl)butyl]phenol in scientific research, including the development of new serine protease inhibitors and the identification of new targets for these inhibitors.
Synthesemethoden
4-[3-(4-ethyl-1-piperazinyl)butyl]phenol is synthesized by the reaction of 4-hydroxybenzyl alcohol with 4-ethyl-1-piperazinecarboxamide in the presence of a base. The resulting compound is then reacted with 3-chloro-1-propanol to give 4-[3-(4-ethyl-1-piperazinyl)butyl]phenol. The synthesis of 4-[3-(4-ethyl-1-piperazinyl)butyl]phenol is a relatively simple process that can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
4-[3-(4-ethyl-1-piperazinyl)butyl]phenol has been widely used in scientific research as a tool to inhibit serine proteases in biological samples. Serine proteases play a crucial role in various biological processes, including blood coagulation, fibrinolysis, and inflammation. 4-[3-(4-ethyl-1-piperazinyl)butyl]phenol has been used to study the role of serine proteases in these processes and to identify potential targets for drug development.
Eigenschaften
IUPAC Name |
4-[3-(4-ethylpiperazin-1-yl)butyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-3-17-10-12-18(13-11-17)14(2)4-5-15-6-8-16(19)9-7-15/h6-9,14,19H,3-5,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENJRUKTCSQGPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C)CCC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-chloro-4-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B5067726.png)







![3-({[(2-chloro-5-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5067778.png)
![3-[(3,5-dichloro-4-hydroxyphenyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5067783.png)
![N-[2-(5-methoxy-2-furoyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]isonicotinamide](/img/structure/B5067784.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B5067790.png)
![methyl 1-[(8-methyl-2-{[methyl(2-phenylethyl)amino]carbonyl}imidazo[1,2-a]pyridin-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5067794.png)
![2-[(3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B5067795.png)